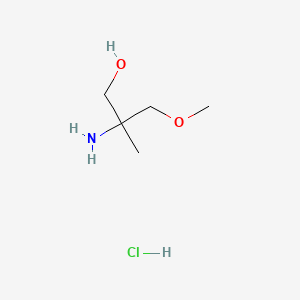
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate
Übersicht
Beschreibung
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate, or sodium acetamido-trihydroxy-hexan-3-yl sulfate, is a small molecule compound that is commonly used in laboratory experiments. It is a white, water-soluble powder with a molecular weight of 288.3 g/mol. Sodium acetamido-trihydroxy-hexan-3-yl sulfate has a wide range of applications in the fields of chemistry, biology, and biochemistry. It has been used as a reagent in the synthesis of various compounds, as a buffer in chromatographic separations, and as a substrate in enzyme assays. In addition, it has been used to study the structure and function of proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
Bioengineering
Chondroitin sulfate is utilized in bioengineering for its properties such as forming incompressible matrices, hydrophilicity, and long chains that increase viscosity. These characteristics make it an excellent lubricating agent, particularly suited for joint cartilage. It’s also used as a biomaterial copolymer or surface derivatization reagent in the development of drug delivery vehicles, tissue engineering devices, and bioscaffolds .
Fermentation Technology
In fermentation technology, Chondroitin sulfate derivatives are explored for their potential as nutraceuticals and pharmaceutical ingredients. Microbial chondroitin-like polysaccharides have emerged as a safer and more sustainable alternative source to animal-derived chondroitin. Advances in metabolic engineering and fermentation processes aim to improve chondroitin titers and tailor its biological functions .
Metabolic Engineering
Metabolic engineering efforts are focused on producing chondroitin with specific sulfation patterns similar to those found in natural products. This involves designing microbes and customizing fermentation processes combined with semi-synthetic or enzyme-based methods to regulate biological functions .
Biomedical Coatings
Chondroitin sulfate-based hydrophilic coatings are investigated for their anti-fouling and neurite-growth promoting properties. These coatings are particularly relevant for neural recording electrodes, showing reduced protein-fouling in vitro and maintaining these properties over extended periods .
Clinical Applications
Chondroitin sulfate has a wide range of physiological functions and clinical applications. The biosynthesis of chondroitin oligosaccharides and sulfate derivatives with specific lengths is challenging but holds significant potential for therapeutic use .
Eigenschaften
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-4(12)9-5(2-10)7(14)8(6(13)3-11)18-19(15,16)17;/h2,5-8,11,13-14H,3H2,1H3,(H,9,12)(H,15,16,17);/q;+1/p-1/t5-,6+,7+,8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHKQQNDEAKHNF-SZPCUAKFSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R,3R,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)


![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)









